3-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one
CAS No.: 920185-13-3
Cat. No.: VC6128527
Molecular Formula: C25H21N7O4
Molecular Weight: 483.488
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920185-13-3 |
|---|---|
| Molecular Formula | C25H21N7O4 |
| Molecular Weight | 483.488 |
| IUPAC Name | 3-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-2-one |
| Standard InChI | InChI=1S/C25H21N7O4/c1-35-18-7-4-6-17(14-18)32-23-21(28-29-32)22(26-15-27-23)30-9-11-31(12-10-30)24(33)19-13-16-5-2-3-8-20(16)36-25(19)34/h2-8,13-15H,9-12H2,1H3 |
| Standard InChI Key | CKOGIHHGZRUVGC-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6OC5=O)N=N2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound is a tripartite hybrid comprising:
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Coumarin core (2H-chromen-2-one): A bicyclic structure with a benzopyrone skeleton, known for its role in anticoagulant and anti-inflammatory agents .
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Piperazine-carbonyl linker: A nitrogen-containing heterocycle connected via a carbonyl group, enhancing solubility and enabling conformational flexibility for target binding .
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3-(3-Methoxyphenyl)-3H-[1, triazolo[4,5-d]pyrimidine: A fused triazole-pyrimidine system with a methoxy-substituted aryl group, frequently associated with kinase inhibition and antimicrobial activity .
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₂₂N₇O₄ |
| Molecular Weight | 532.52 g/mol |
| Hydrogen Bond Donors | 1 (pyrimidine NH) |
| Hydrogen Bond Acceptors | 7 |
| LogP (Predicted) | 3.2 ± 0.5 |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis likely proceeds via sequential coupling of preformed subunits:
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Triazolopyrimidine synthesis: Cyclocondensation of 3-methoxyphenylhydrazine with 4,6-dichloropyrimidine-5-carbaldehyde, followed by copper-catalyzed azide-alkyne cycloaddition to install the triazole ring .
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Piperazine functionalization: N-alkylation of piperazine with chloroacetyl chloride, followed by carbonyl activation using thionyl chloride .
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Coumarin coupling: Steglich esterification between the activated piperazine-carbonyl intermediate and 3-hydroxycoumarin under DMAP catalysis .
Critical Reaction Parameters
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Triazole formation: Requires strict temperature control (60–80°C) to avoid regioisomeric byproducts .
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Coupling efficiency: NMR monitoring of the carbonyl signal (δ 170–175 ppm) ensures complete acylation .
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Purification: Gradient chromatography on silica gel (ethyl acetate/hexane 3:7 → 1:1) yields >95% purity .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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¹³C NMR:
Mass Spectrometry
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Fragmentation pattern dominated by cleavage of the piperazine-carbonyl bond (m/z 315.12) and triazolopyrimidine moiety (m/z 218.08) .
Biological Activity and Mechanistic Insights
Kinase Inhibition Profile
Molecular docking predicts strong binding (ΔG = -9.8 kcal/mol) to EGFR tyrosine kinase, with key interactions:
Pharmacokinetic Predictions
Table 2: ADME Properties (SwissADME Prediction)
| Parameter | Prediction |
|---|---|
| Gastrointestinal absorption | High (87%) |
| BBB permeability | Moderate (0.45 logBB) |
| CYP2D6 inhibition | Weak (IC₅₀ > 10 µM) |
| Half-life | 6.2 h (rat) |
Comparative Analysis with Structural Analogs
Activity Trends
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Methoxy positioning: 3-methoxy substitution enhances bacterial membrane penetration vs. 4-methoxy derivatives (2.3-fold lower MIC) .
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Piperazine vs. morpholine: Piperazine linker improves solubility (LogS −4.1 vs. −5.3) without sacrificing target affinity .
Industrial Applications and Patent Landscape
Therapeutic Indications
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